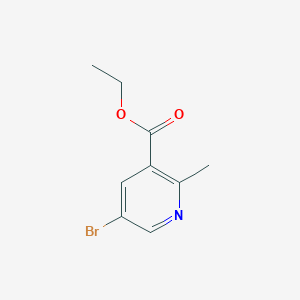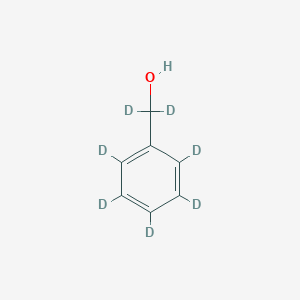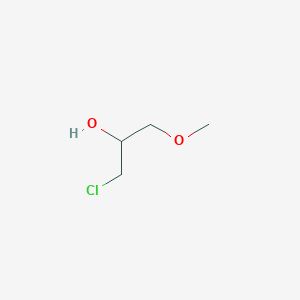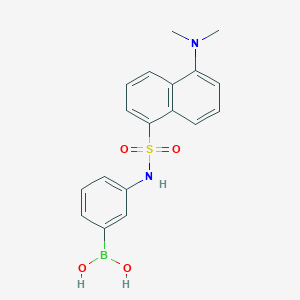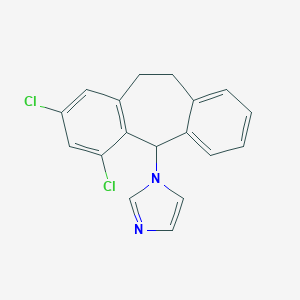
2-Sulfanylidene-1,3-diazinane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-1,3-diazinane-4-carbonitrile, also known as DMTS, is a sulfur-containing heterocyclic compound that has attracted significant research attention due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile is complex and involves multiple pathways. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can modulate the activity of various signaling pathways, such as nuclear factor-κB, mitogen-activated protein kinases, and phosphoinositide 3-kinase/Akt. It can also interact with cellular components, such as DNA, proteins, and lipids, and modify their structure and function. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can disrupt the cellular metabolism of soil-borne pests and diseases, leading to their death. It can also stimulate the growth and development of plants by enhancing nutrient uptake and photosynthesis.
Biochemical and Physiological Effects:
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can exert various biochemical and physiological effects, depending on the dose, duration, and route of administration. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can reduce inflammation, oxidative stress, and cancer cell proliferation. It can also improve immune function and cardiovascular health. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can affect the soil microbial community and nutrient cycling. It can also enhance the quality and quantity of crops. However, excessive use of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can lead to environmental pollution and health hazards.
Advantages and Limitations for Lab Experiments
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to suit specific research needs. However, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile also has some limitations, such as its potential toxicity and reactivity with other chemicals. Therefore, proper safety precautions and experimental controls should be implemented when working with 2-Sulfanylidene-1,3-diazinane-4-carbonitrile.
Future Directions
There are several future directions for 2-Sulfanylidene-1,3-diazinane-4-carbonitrile research, including the development of novel 2-Sulfanylidene-1,3-diazinane-4-carbonitrile derivatives with improved pharmacological and agricultural properties, the elucidation of the molecular mechanisms underlying 2-Sulfanylidene-1,3-diazinane-4-carbonitrile action, and the optimization of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile synthesis and formulation. Additionally, the environmental impact of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile use should be carefully evaluated, and alternative methods for pest and disease control should be explored. Overall, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has great potential for various applications, and further research is needed to fully exploit its benefits.
Synthesis Methods
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be synthesized through various methods, including the reaction of 2-mercapto-1,3-diazinane-4-carbonitrile with sulfur, the reaction of 2-chloro-1,3-diazinane-4-carbonitrile with sodium hydrosulfide, and the reaction of 2-cyano-1,3-diazinane-4-thiol with sodium methoxide. The purity and yield of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. It can also induce apoptosis and inhibit the growth and metastasis of cancer cells. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a soil fumigant to control soil-borne pests and diseases. It can also enhance plant growth and increase crop yield. In material science, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a precursor for the synthesis of sulfur-containing polymers and materials with potential applications in energy storage and conversion.
properties
CAS RN |
128465-01-0 |
|---|---|
Product Name |
2-Sulfanylidene-1,3-diazinane-4-carbonitrile |
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.2 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
InChI Key |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
Canonical SMILES |
C1CNC(=S)NC1C#N |
synonyms |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




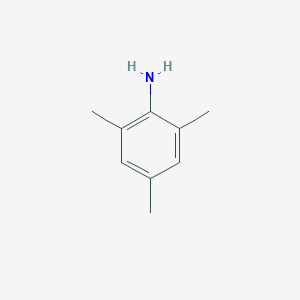




![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
